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Compound of Interest

Compound Name: Bis(trichloromethyl) disulfide

Cat. No.: B083979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical

methodologies relevant to the investigation of bis(trichloromethyl) disulfide (C₂Cl₆S₂). Given

the limited availability of public domain spectroscopic data for this specific compound, this

document synthesizes information from established analytical principles and data from

analogous organosulfur and organohalogen compounds to present a foundational framework

for its analysis.

Physicochemical Properties
Bis(trichloromethyl) disulfide is a halogenated organosulfur compound. Its basic chemical

and physical properties, computed and compiled from various chemical databases, are

essential for developing appropriate analytical methods.[1][2][3]
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Property Value Source

Molecular Formula C₂Cl₆S₂ [1][2]

Molecular Weight 300.9 g/mol [1]

CAS Number 15110-08-4 [1]

IUPAC Name

trichloro-

(trichloromethyldisulfanyl)meth

ane

[1]

Synonyms Disulfide, bis(trichloromethyl) [1]

Computed XLogP3 4.8 [1]

Spectroscopic Characterization (Predicted)
Direct experimental spectra for bis(trichloromethyl) disulfide are not widely published.

However, based on its molecular structure, its expected spectroscopic characteristics can be

predicted.
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Technique Expected Characteristics

¹³C NMR Spectroscopy

A single resonance is expected due to the

molecule's symmetry (Cl₃C-S-S-CCl₃). The

chemical shift for the -CCl₃ carbon is predicted

to be in the range of 95-110 ppm. This

significant downfield shift is attributed to the

strong deshielding effect of three

electronegative chlorine atoms and the adjacent

sulfur atom.[4][5][6]

Infrared (IR) Spectroscopy

C-Cl Stretch: Strong, characteristic absorptions

are expected in the 650-850 cm⁻¹ region. The

intensity and number of bands will depend on

the rotational isomers present. S-S Stretch: A

weak absorption is anticipated in the 400-550

cm⁻¹ region. This bond vibration typically results

in a weak signal in IR spectroscopy.[7]

Mass Spectrometry (EI)

The mass spectrum is expected to show a

complex molecular ion [M]⁺ peak cluster around

m/z 298-306, reflecting the isotopic distribution

of its six chlorine atoms (³⁵Cl and ³⁷Cl). Key

fragmentation pathways would likely involve the

cleavage of the S-S bond and C-S bonds,

yielding characteristic fragment ions such as

[CCl₃S]⁺ (m/z ~150) and [CCl₃]⁺ (m/z ~117),

both of which would also exhibit distinct chlorine

isotopic patterns.[8][9]

Analytical Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) is the most suitable technique

for the separation and identification of volatile compounds like bis(trichloromethyl) disulfide.

The following is a representative protocol based on established methods for analyzing volatile

organosulfur and organochlorine compounds.[10][11][12]

Representative Experimental Protocol: GC-MS Analysis
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Sample Preparation (Solution in Organic Solvent):

Accurately weigh approximately 10 mg of the sample material.

Dissolve the sample in 10 mL of a high-purity volatile solvent such as hexane or

dichloromethane.

Vortex the solution for 30 seconds to ensure complete dissolution.

Perform serial dilutions as necessary to bring the concentration into the linear range of the

instrument (e.g., 1-100 µg/mL).

Transfer the final solution to a 2 mL autosampler vial for analysis.

Instrumentation and Conditions:

Gas Chromatograph: Agilent 8890 GC system or equivalent.

Mass Spectrometer: Agilent 5977B MS or equivalent.

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid detector

saturation.

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25

mm, 0.25 µm film thickness) or equivalent, is recommended for its robustness and

inertness.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase temperature at 10 °C/min to 280 °C.
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Final hold: Hold at 280 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full Scan.

Scan Range: m/z 40-450.

Data Analysis:

Identify the peak corresponding to bis(trichloromethyl) disulfide by its retention time.

Confirm identity by comparing the acquired mass spectrum with the predicted

fragmentation pattern, paying close attention to the characteristic isotopic cluster of the

molecular ion and key fragments.

Quantification can be performed using an external or internal standard method by

integrating the peak area of a characteristic ion (e.g., from the [CCl₃]⁺ fragment at m/z

117).

Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of the analytical

workflow and the chemical synthesis context for bis(trichloromethyl) disulfide.
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Caption: General analytical workflow for the GC-MS analysis of bis(trichloromethyl)
disulfide.
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Click to download full resolution via product page

Caption: Likely synthesis pathway from its precursor, trichloromethanesulfenyl chloride.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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